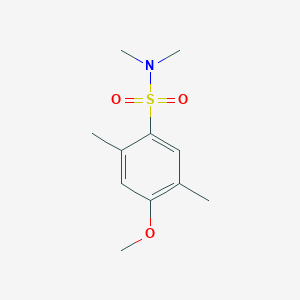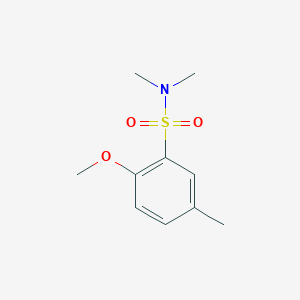
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide, also known as CYCLOPS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with specific biological targets, making it a promising candidate for drug development. In
作用機序
The mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to interact with specific proteins in cells, altering their function. One proposed target is the protein Hsp90, which is involved in the folding and stabilization of other proteins. This compound has been shown to bind to Hsp90, leading to the degradation of client proteins and ultimately cell death. This mechanism may explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and inhibit viral replication. However, it is important to note that this compound can also have toxic effects on cells, particularly at higher concentrations. Further studies are needed to determine the optimal dosage and duration of treatment for different applications.
実験室実験の利点と制限
One advantage of using 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide in lab experiments is its specificity for certain biological targets. This allows researchers to study the function of these targets in more detail. Additionally, the synthesis of this compound has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. However, the toxicity of this compound at higher concentrations can be a limitation for some experiments. Careful consideration of dosage and duration of treatment is necessary to avoid unwanted effects.
将来の方向性
There are several future directions for research on 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these applications. Additionally, the mechanism of action of this compound needs to be further elucidated to identify other potential targets. Finally, the synthesis of this compound can be further optimized to reduce costs and improve yields, making it a more attractive option for large-scale production.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammatory diseases, and viral infections. The synthesis of this compound has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. Further research is needed to fully understand the mechanism of action of this compound and to determine the optimal dosage and duration of treatment for different applications. Overall, this compound is a promising candidate for drug development and has the potential to improve human health.
合成法
The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride to produce the final product, this compound. The synthesis of this compound has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
科学的研究の応用
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, this compound was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that this compound could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that this compound has potential as a therapeutic agent for various diseases.
特性
分子式 |
C17H20N2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-cyclohexyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-17-8-4-5-13-18-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,18,19) |
InChIキー |
LYIYSZJVXWQNNF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)

![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)




![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)




